molecular formula C18H13N3O3S3 B2420005 methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate CAS No. 361173-21-9

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate

Cat. No.: B2420005
CAS No.: 361173-21-9
M. Wt: 415.5
InChI Key: NBKAMSFEVSGBBB-UHFFFAOYSA-N
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Description

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with fused thiazole and benzothiazole rings, which are known for their significant biological activities

Scientific Research Applications

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate are not fully explored yet. Compounds with similar thiazole structures have been found to interact with various enzymes and proteins . For instance, thiazolo[4,5-d]pyrimidin-7(6H)-ones were evaluated as anticancer agents and demonstrated potent cytotoxicity and topoisomerase I inhibitory activity

Cellular Effects

The cellular effects of Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate are not well-documented at this time. Related thiazole compounds have demonstrated significant effects on cell function . For example, thiazolo[4,5-d]pyrimidin-7(6H)-ones have shown to inhibit topoisomerase I, an enzyme crucial for DNA replication, thus inhibiting the proliferation of cancer cells

Molecular Mechanism

The molecular mechanism of action of Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate is currently unknown. Related thiazolo[4,5-d]pyrimidin-7(6H)-ones have been found to inhibit topoisomerase I, a key enzyme involved in DNA replication . This inhibition is achieved through binding interactions with the topoisomerase I/DNA complex

Metabolic Pathways

The metabolic pathways involving Methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate are not well-understood at this time. Thiazole compounds are known to be involved in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole and benzothiazole rings followed by their fusion. The process often starts with the preparation of intermediate compounds such as 2-aminothiazole and 2-aminobenzothiazole, which are then subjected to cyclization reactions under specific conditions to form the fused heterocyclic structure. The final step involves the esterification of the carboxyl group with methanol to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]carbamoyl}benzoate is unique due to its specific combination of thiazole and benzothiazole rings, which confer distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-24-16(23)10-5-3-9(4-6-10)15(22)21-17-19-11-7-8-12-14(13(11)26-17)27-18(20-12)25-2/h3-8H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKAMSFEVSGBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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